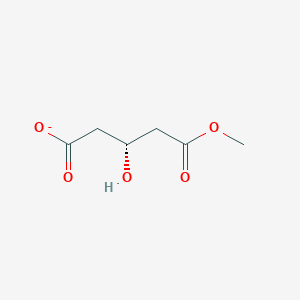

(3R)-3-Hydroxy-5-methoxy-5-oxopentanoate

Beschreibung

(3R)-3-Hydroxy-5-methoxy-5-oxopentanoate is a chiral carboxylic acid derivative with the molecular formula C₆H₁₀O₅ and an average molecular mass of 162.141 g/mol . Its structure features a 3R-hydroxyl group, a methyl ester at the C5 position, and a keto group at the same carbon (Figure 1). The compound’s stereochemistry is defined by the (3R) configuration, which may influence its biological activity and reactivity in synthetic pathways. It is registered under CAS RN 87118-53-4 and ChemSpider ID 9259326 .

Eigenschaften

CAS-Nummer |

87118-53-4 |

|---|---|

Molekularformel |

C6H9O5- |

Molekulargewicht |

161.13 g/mol |

IUPAC-Name |

(3R)-3-hydroxy-5-methoxy-5-oxopentanoate |

InChI |

InChI=1S/C6H10O5/c1-11-6(10)3-4(7)2-5(8)9/h4,7H,2-3H2,1H3,(H,8,9)/p-1/t4-/m1/s1 |

InChI-Schlüssel |

JSEKXOGFRKPXOJ-SCSAIBSYSA-M |

Isomerische SMILES |

COC(=O)C[C@@H](CC(=O)[O-])O |

Kanonische SMILES |

COC(=O)CC(CC(=O)[O-])O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Hydroxy-5-methoxy-5-oxopentanoate typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method is the asymmetric reduction of a corresponding keto ester using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of (3R)-3-Hydroxy-5-methoxy-5-oxopentanoate may involve biocatalysis, where enzymes are used to catalyze the reaction with high specificity and yield. This method is preferred due to its environmental friendliness and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

(3R)-3-Hydroxy-5-methoxy-5-oxopentanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a keto group.

Reduction: The keto group can be reduced to form a secondary alcohol.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a diketone, while reduction of the keto group would yield a diol.

Wissenschaftliche Forschungsanwendungen

(3R)-3-Hydroxy-5-methoxy-5-oxopentanoate has several applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.

Biology: It serves as a substrate in enzymatic studies to understand enzyme specificity and mechanism.

Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceuticals.

Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial products.

Wirkmechanismus

The mechanism of action of (3R)-3-Hydroxy-5-methoxy-5-oxopentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and methoxy groups can form hydrogen bonds with active sites, while the keto group can participate in nucleophilic or electrophilic reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical properties of (3R)-3-Hydroxy-5-methoxy-5-oxopentanoate and related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Differences |

|---|---|---|---|---|

| (3R)-3-Hydroxy-5-methoxy-5-oxopentanoate | C₆H₁₀O₅ | 162.141 | Hydroxy, methoxy, oxo, methyl ester | R-configuration at C3; methyl ester at C5 |

| 5-Hydroxy-3-oxopentanoic acid | C₅H₈O₄ | 132.115 | Hydroxy, oxo, carboxylic acid | Shorter chain; lacks methoxy group |

| Methyl 5-(benzylamino)-3-oxopentanoate | C₁₃H₁₇NO₃ | 235.28 | Oxo, benzylamino, methyl ester | Benzylamino substituent at C5 |

| 5-(3-Methoxyisoxazol-5-yl)-3-oxopentanoate methyl ester | C₁₀H₁₃NO₅ | 227.21 | Methoxyisoxazole, oxo, methyl ester | Isoxazole ring at C5 |

| (3R)-3-(Fluoromethyl)-3-hydroxy-5-diphosphate | C₆H₁₃FO₁₀P₂ | 332.10 | Fluoromethyl, diphosphate, hydroxy, oxo | Fluorine substitution; diphosphate group |

Key Findings from Comparative Studies

5-Hydroxy-3-oxopentanoic Acid

This compound (C₅H₈O₄) shares the 3-oxo and 5-hydroxy groups with the target molecule but lacks the methoxy group and methyl ester. Its shorter carbon chain and free carboxylic acid group result in higher polarity and acidity (pKa ~3.5) compared to the methyl ester derivative . This structural simplicity makes it a precursor in microbial biosynthesis pathways, particularly in polyketide synthesis .

Methyl 5-(Benzylamino)-3-oxopentanoate

The introduction of a benzylamino group at C5 (C₁₃H₁₇NO₃) increases steric bulk and lipophilicity (logP ~1.8), enhancing membrane permeability in pharmacological contexts . This modification is exploited in prodrug design, where the benzylamino group serves as a cleavable linker for targeted drug delivery .

5-(3-Methoxyisoxazol-5-yl)-3-oxopentanoate Methyl Ester

Isoxazole derivatives are commonly used in agrochemicals and antibiotics due to their stability and bioactivity .

Fluorinated Analogues

The fluorinated derivative (3R)-3-(fluoromethyl)-3-hydroxy-5-diphosphate (C₆H₁₃FO₁₀P₂) incorporates a fluoromethyl group and diphosphate moiety, drastically altering its electronic properties and metabolic stability. Fluorine’s electronegativity enhances resistance to enzymatic degradation, making this compound a candidate for antiviral or anticancer therapies .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.